molecular formula C18H22NP B1338459 (1S,2S)-2-(Diphenylphosphino)cyclohexanamine CAS No. 452304-63-1

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Cat. No.: B1338459
CAS No.: 452304-63-1
M. Wt: 283.3 g/mol
InChI Key: ZATLZEHZPXYMFE-ROUUACIJSA-N
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Description

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic processes, particularly in asymmetric synthesis. The presence of both a phosphine group and an amine group in its structure makes it a versatile ligand for transition metal complexes.

Scientific Research Applications

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Amination: The amine group is introduced via reductive amination, where an amine is added to the ketone followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Secondary/Tertiary Amines: Formed from reduction reactions.

    Substituted Phosphines: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which (1S,2S)-2-(Diphenylphosphino)cyclohexanamine exerts its effects involves its ability to coordinate with transition metals. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to facilitate a variety of catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Phos: A chiral phosphine ligand with similar applications in catalysis.

    ®-DTBM-SEGPHOS: Known for its high enantioselectivity in various reactions.

Uniqueness

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of a phosphine and an amine group, which provides enhanced versatility in catalytic applications. Its chiral nature also makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(1S,2S)-2-diphenylphosphanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLZEHZPXYMFE-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457457
Record name (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452304-63-1
Record name (1S,2S)-2-(Diphenylphosphino)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452304-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 452304-63-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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